1-Methylpiperidin-4-amine hydrochloride

Description

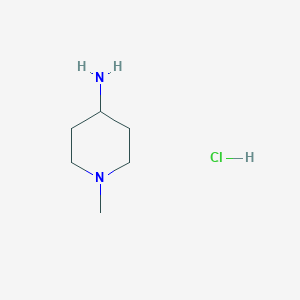

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYKAREPXBRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-03-9 | |

| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Synthesis, Reactions, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Methylpiperidin-4-amine hydrochloride (CAS Number: 120088-53-1), a pivotal building block in modern medicinal chemistry. We will delve into its fundamental properties, validated synthesis and reaction protocols, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Compound Identification and Physicochemical Properties

1-Methylpiperidin-4-amine is a derivative of piperidine, a saturated heterocycle that is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] The presence of a primary amine at the 4-position offers a reactive handle for extensive synthetic modification, while the N-methyl group on the piperidine ring enhances lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.[2][3] The hydrochloride salt form improves the compound's stability and solubility in aqueous media, making it highly suitable for various reaction conditions and purification processes.[4]

The free amine is identified by CAS Number 41838-46-4.[5][6] This guide, however, focuses on its hydrochloride salt, a more common form in laboratory settings.

Table 1: Key Properties of 1-Methylpiperidin-4-amine and its Hydrochloride Salt

| Property | 1-Methylpiperidin-4-amine (Free Amine) | This compound | References |

| CAS Number | 41838-46-4 | 120088-53-1 | [5][7] |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ | [4][6] |

| Molecular Weight | 114.19 g/mol | 150.65 g/mol | [4][6] |

| Appearance | Clear colorless to yellow liquid | White solid (typical) | [5][8] |

| Boiling Point | 62-64°C @ 1 mm Hg | N/A | [5] |

| Storage | Store at 2–8 °C under inert gas | Room temperature, inert gas storage | [4][5] |

| MDL Number | MFCD01570549 | MFCD20526326 | [4][6] |

Synthesis Pathway: Reductive Deprotection and Salt Formation

The synthesis of this compound often involves the deprotection of a protected amine precursor, followed by treatment with hydrochloric acid. The following protocol is adapted from a patented method and demonstrates a common and reliable route.[5][8] The causality for this multi-step process is rooted in the need to mask the reactive primary amine while other parts of a more complex molecule are modified; the final deprotection and salt formation yield the desired stable building block.

Workflow 1: Synthesis of 1-Methylpiperidin-4-amine HCl

Caption: General workflow for synthesis via deprotection and salt formation.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the starting material, N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1.0 eq), in a methanol solution containing 4% formic acid.[5][8]

-

Catalyst Addition: Under an inert argon atmosphere, add 10% Palladium on carbon (Pd/C) to the reaction mixture.[5][8] The palladium catalyst is essential for the hydrogenolysis reaction that cleaves the protecting group.

-

Deprotection: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]

-

Workup: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the solid Pd/C catalyst.[5][8]

-

Salt Formation: Acidify the resulting filtrate with concentrated hydrochloric acid to a pH of approximately 1. This protonates the basic amine groups, forming the hydrochloride salt.[5][8]

-

Isolation and Purification: Concentrate the acidified solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography to obtain this compound as a white solid.[5][8]

Key Chemical Reactions: Amide Bond Formation

The primary amine of 1-methylpiperidin-4-amine is a potent nucleophile, making it an ideal substrate for reactions such as N-acylation and N-alkylation to form more complex derivatives.[1][9] N-acylation to form an amide bond is a cornerstone reaction in medicinal chemistry, as the amide functional group is stable and can participate in crucial hydrogen bonding interactions with biological targets.[1]

Workflow 2: N-Acylation Reaction

Caption: General workflow for the N-acylation of 1-Methylpiperidin-4-amine.

Detailed Experimental Protocol (N-Acylation):

-

Reaction Setup: To a solution of 1-Methylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM), add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).[1] The base is critical for scavenging the HCl byproduct generated during the reaction, driving it to completion.

-

Cooling: Cool the mixture to 0 °C in an ice bath to control the initial exothermic reaction.[1]

-

Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) or acid anhydride (1.1 eq) dropwise to the stirred solution.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.[1]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with DCM.[1]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 1-methylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[3][4] Its structure is frequently incorporated into molecules designed to interact with various receptors and enzymes.

-

CNS Agents: It serves as a foundational building block for drugs targeting neurological disorders such as depression, anxiety, and schizophrenia.[4] Its structural similarity to bioactive alkaloids and its ability to be readily modified allow for the creation of large compound libraries for screening.[4]

-

Receptor Ligands: The compound is used in the synthesis of selective ligands for dopamine and serotonin receptors.[4] A 2023 study highlighted its use as a building block for novel serotonin receptor modulators with high affinity for 5-HT₁ₐ and 5-HT₇ receptors, indicating potential for treating anxiety and depression.[3]

-

Enzyme Inhibitors: Researchers have utilized 1-methylpiperidin-4-amine to develop potent acetylcholinesterase (AChE) inhibitors.[3] These inhibitors showed promise in preclinical models of Alzheimer's disease, with the piperidine moiety contributing to improved blood-brain barrier permeability.[3]

-

Antiviral Agents: The 4-aminopiperidine core has been identified as a potent inhibitor of Hepatitis C Virus (HCV) proliferation and assembly.[10] Medicinal chemistry campaigns have focused on optimizing this scaffold to improve anti-HCV activity and pharmacokinetic properties.[10]

Analytical Characterization

The identity, purity, and structure of this compound and its derivatives are confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the piperidine ring protons and the N-methyl group.

-

Mass Spectrometry (MS): Techniques like HPLC-MS are used to confirm the molecular weight of the compound, with a molecular ion peak (MH+) observed at m/z 115 for the free amine.[5][8]

-

Chromatography: HPLC is used to determine the purity of the compound.[11] TLC is a rapid method used to monitor the progress of reactions involving this intermediate.[5][8] For trace analysis in complex matrices like an active pharmaceutical ingredient (API), the amine can be chemically derivatized to form a UV-active product, allowing for sensitive detection with readily available HPLC-UV instrumentation.[12]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its free amine form.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13][14]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]

-

Hazard Statements: The free amine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage. Hazard codes for the free amine include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere to maintain product quality.[14]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. In all cases of significant exposure, seek immediate medical attention.[14]

References

- BLD Pharm. This compound | 120088-53-1.

- BIOSYNCE. This compound CAS 120088-53-1.

- ChemicalBook. 1-Methylpiperidin-4-amine CAS#: 41838-46-4.

- ChemicalBook. 1-Methylpiperidin-4-amine | 41838-46-4.

- ChemScene. 41838-46-4 | 1-Methylpiperidin-4-amine.

- MySkinRecipes. This compound.

- Sigma-Aldrich. 1-Methylpiperidin-4-amine | 41838-46-4.

- Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Kuujia.com. 41838-46-4(1-methylpiperidin-4-amine).

- Chem-Impex. 4-Amino-1-methylpiperidine.

- PharmaCompass.com.

- PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- ResearchGate.

- PubMed Central (PMC).

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- TCI Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 41838-46-4(1-methylpiperidin-4-amine) | Kuujia.com [kuujia.com]

- 4. This compound [myskinrecipes.com]

- 5. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 120088-53-1|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biosynce.com [biosynce.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-amine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, characterization, and safe handling. Furthermore, this document elucidates the compound's strategic importance in the design and development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Core Physicochemical Properties and Characterization

This compound is a salt form of the parent compound, 1-Methylpiperidin-4-amine. The hydrochloride form is frequently preferred in laboratory and industrial settings due to its enhanced stability and solubility in aqueous and protic solvents, which simplifies its use in various reaction conditions.[1]

Molecular Profile

A precise understanding of the molecular weight and formula is fundamental for stoichiometric calculations in synthesis and for analytical confirmation. It is crucial to distinguish between the free base and its hydrochloride salt.

| Property | This compound | 1-Methylpiperidin-4-amine (Free Base) |

| Molecular Weight | 150.65 g/mol [1] | 114.19 g/mol [2][3][4] |

| Molecular Formula | C₆H₁₅ClN₂[1] | C₆H₁₄N₂[2][3][4] |

| CAS Number | 120088-53-1[1][5] | 41838-46-4[2][3][4] |

| Appearance | Typically a solid | Clear colorless to yellow liquid[2][4] |

| Synonyms | N/A | N-Methyl-4-Aminopiperidine[3] |

Analytical Characterization

Validating the identity and purity of this compound is a prerequisite for its use in synthesis. A multi-technique approach is standard practice.

-

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the analysis will detect the mass of the free base cation. The expected molecular ion peak [M+H]⁺ would be observed at m/z 115.12, corresponding to the protonated form of 1-Methylpiperidin-4-amine.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

¹H NMR: Key expected signals include a singlet corresponding to the N-methyl (N-CH₃) protons, and multiplets for the piperidine ring protons. The proton at the C4 position (adjacent to the amine) would appear as a distinct multiplet.

-

¹³C NMR: Distinct signals for each of the unique carbons in the molecule, including the N-methyl carbon, the four unique carbons of the piperidine ring, would be visible.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. When coupled with a UV detector and a mass spectrometer (LC-MS), it provides simultaneous purity data and mass confirmation.[2][4][5]

Synthesis and Safe Handling

The synthesis of this compound typically involves the deprotection of a protected amine precursor, followed by salt formation.

Common Synthetic Pathway

A widely cited synthetic route involves the hydrogenolysis of an N-protected precursor, such as N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine.[2][4]

Causality Behind Experimental Choices:

-

Protecting Group: The (4-methoxyphenyl)methyl group is a type of benzyl protecting group used to temporarily block the reactive primary amine. It is stable under many reaction conditions but can be selectively removed.

-

Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for hydrogenolysis, the process of cleaving single bonds with molecular hydrogen. In this case, formic acid can serve as a hydrogen transfer agent.

-

Acidification: The final step involves acidification with concentrated hydrochloric acid. This serves a dual purpose: it protonates the basic nitrogen atoms to form the stable hydrochloride salt and often aids in purification by precipitating the product from less polar organic solvents.[2][4]

Caption: Synthetic workflow for this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling is paramount for safety and maintaining product integrity.

-

Personal Protective Equipment (PPE): Due to the corrosive nature of the free base and potential irritation from the salt, always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling Environment: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1][7] This prevents degradation from atmospheric moisture and carbon dioxide, which can react with the amine functionality.

Applications in Medicinal Chemistry

The 1-methylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for CNS-active agents. Its structural properties contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability.

Key Therapeutic Areas:

-

CNS Agents: It serves as a crucial building block for drugs targeting neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1]

-

Receptor Ligands: The scaffold is widely used in the synthesis of selective ligands for dopamine and serotonin receptors, which are key targets in treating CNS disorders.[1] The nitrogen atoms can be functionalized to modulate receptor binding affinity and selectivity.

-

Antiviral Agents: Related structures have been incorporated into novel indole-carboxamides that act as inhibitors of neurotropic alphaviruses.[8]

The primary amine provides a reactive handle for introducing a wide range of functional groups, enabling the creation of large and diverse compound libraries for high-throughput screening.

Caption: Role as a building block in a drug discovery pipeline.

Experimental Protocol: Amide Coupling

This section provides a representative, detailed protocol for using this compound in a standard amide coupling reaction.

Objective: To synthesize N-(1-methylpiperidin-4-yl)benzamide.

Materials:

-

This compound

-

Benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in DCM.

-

Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20 minutes. This step forms a reactive ester intermediate, which is more susceptible to nucleophilic attack than the carboxylic acid itself.

-

Amine Addition: In a separate flask, suspend this compound (1.1 eq) in DCM. Add DIPEA (2.5 eq) and stir until the solid dissolves. The addition of a non-nucleophilic base like DIPEA is critical to neutralize the hydrochloride salt in situ, liberating the free amine nucleophile required for the reaction.

-

Coupling Reaction: Transfer the free amine solution to the activated benzoic acid mixture. Allow the reaction to stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Characterization: Confirm the structure and purity of the final product, N-(1-methylpiperidin-4-yl)benzamide, using NMR and MS.

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined molecular properties, straightforward synthesis, and, most importantly, its proven utility as a scaffold in medicinal chemistry underscore its value. The enhanced stability and solubility of the hydrochloride salt make it a reliable and convenient reagent for researchers. A thorough understanding of its characteristics, handling requirements, and reactive potential, as detailed in this guide, is essential for its effective application in the synthesis of novel compounds poised to become the next generation of therapeutics.

References

- BLD Pharm. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine CAS#: 41838-46-4.

- Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0.

- ChemScene. (n.d.). 41838-46-4 | 1-Methylpiperidin-4-amine.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine | 41838-46-4.

- Sigma-Aldrich. (n.d.). 1-Methylpiperidin-4-amine | 41838-46-4.

- Echemi. (n.d.). 1-(methylsulfonyl)piperidin-4-amine hydrochloride.

- Sigma-Aldrich. (2023). Safety Data Sheet for 1-Methylpiperidin-4-ol.

- Fisher Scientific. (2023). Safety Data Sheet for 1-Methylpiperidine-4-methylamine.

- Thermo Fisher Scientific. (2016). Safety Data Sheet for 4-Methylpiperazin-1-amine.

- Fisher Scientific. (2016). Safety Data Sheet for 1-Amino-4-methylpiperazine.

- TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-1-methylpiperidine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. 120088-53-1|this compound|BLD Pharm [bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 1-Methylpiperidin-4-amine Hydrochloride

In the realm of pharmaceutical development and synthetic chemistry, the adage "structure dictates function" is paramount. For molecules like this compound, a key building block in the synthesis of Central Nervous System (CNS) agents and other bioactive compounds, absolute certainty of its molecular structure is not merely an academic exercise—it is a prerequisite for safety, efficacy, and regulatory compliance[1][2]. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, framed not as a rigid protocol, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, demonstrating how orthogonal data streams converge to provide an irrefutable structural assignment.

The Initial Hypothesis: Molecular Formula and Connectivity

Before embarking on sophisticated analysis, we establish a foundational hypothesis based on the compound's identity.

-

Compound: this compound

-

CAS Number: 120088-53-1[1]

-

Expected Molecular Formula: C₆H₁₅ClN₂[1]

-

Expected Molecular Weight: 150.65 g/mol [1]

The structure is presumed to consist of a piperidine ring N-methylated at the 1-position and bearing a primary amine at the 4-position, present as a hydrochloride salt. Our task is to prove this structure conclusively.

The Workflow: A Multi-Pronged Analytical Strategy

A robust structural elucidation relies on the principle of orthogonality, where each analytical technique provides a different and complementary piece of the structural puzzle. Our workflow is designed to build a case for the structure, with each step validating the last.

Caption: Overall workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Ion

Expertise & Causality: Our first objective is to confirm the molecular weight. Mass spectrometry is the tool of choice. For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal technique. In the ESI source, the salt dissociates, and the free amine (C₆H₁₄N₂) is protonated. We therefore expect to observe the protonated molecule, [M+H]⁺, in the positive ion mode.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to manufacturer specifications.

-

Acquisition Parameters:

-

Ionization Mode: ESI, Positive

-

Mass Range: m/z 50-500

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion peak and compare it to the theoretical exact mass of the [C₆H₁₄N₂ + H]⁺ ion.

Data Presentation & Trustworthiness: The protocol is validated by the close agreement between the observed mass and the theoretical mass, typically within 5 ppm for a high-resolution instrument.

| Analyte | Theoretical Exact Mass (Da) | Observed m/z (Da) | Delta (ppm) |

| [C₆H₁₄N₂ + H]⁺ | 115.1230 | 115.1232 | +1.7 |

This result strongly supports the molecular formula C₆H₁₄N₂ for the free amine portion of the molecule[3][4].

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. For an amine hydrochloride, the most telling feature is the appearance of a very broad and strong absorption band corresponding to the N⁺-H stretching vibrations of the ammonium salt. This feature is distinct from the sharper N-H stretches of a free primary amine.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation[5]. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average of 16 scans for a good signal-to-noise ratio.

-

-

Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.

Data Presentation & Trustworthiness: The presence of the characteristic ammonium stretch and the absence of free amine stretches provide a self-validating confirmation of the hydrochloride salt form.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| ~3000-2400 | Strong, Broad | R₃N⁺-H and RNH₃⁺ Stretches |

| ~2950-2850 | Medium-Strong | C-H (Aliphatic) Stretches |

| ~1600-1500 | Medium | N-H Bending (Asymmetric/Symmetric) |

| ~1470-1430 | Medium | C-H Bending (Scissoring) |

The broad envelope centered around 2700 cm⁻¹ is a classic signature of an amine hydrochloride salt and is a cornerstone of the structural confirmation[6].

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies the number and type of carbon atoms. For this compound, we expect distinct signals for the N-methyl group, the methine proton at C4, and the various methylene protons on the piperidine ring. The presence of the positive charges on the nitrogen atoms will cause a downfield (deshielding) shift for adjacent protons and carbons.

Caption: Logical correlations between the structure and expected NMR signals.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it will exchange with the labile N-H protons, simplifying the spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (for validation): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons directly with their attached carbons.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific positions in the molecule.

Data Presentation & Trustworthiness: The combination of 1D and 2D NMR data provides a self-consistent and highly reliable map of the molecule's covalent structure.

¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.55 | m (br) | 2H | H2/H6 (axial/eq) |

| ~3.30 | tt | 1H | H4 (methine) |

| ~3.00 | m (br) | 2H | H2/H6 (axial/eq) |

| ~2.85 | s | 3H | N-CH₃ |

| ~2.20 | m | 2H | H3/H5 (axial/eq) |

| ~1.95 | m | 2H | H3/H5 (axial/eq) |

¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~52.5 | C2 / C6 |

| ~49.2 | C4 |

| ~45.1 | N-CH₃ |

| ~28.0 | C3 / C5 |

Note: Exact chemical shifts can vary based on solvent and concentration. The provided data are typical expected values based on similar structures.[7][8][9]

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry, leaving no room for doubt. It is the gold standard for structure elucidation[10][11].

Experimental Protocol:

-

Crystal Growth: Grow a single crystal of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions are refined to achieve the best fit with the experimental data.

-

Data Analysis: The final refined structure provides atomic coordinates, bond lengths, angles, and information about intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride anions. The piperidine ring conformation (typically a chair) is also definitively determined[10][11].

Trustworthiness: The final crystallographic model is accompanied by quality metrics, such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) signifies a high-quality, trustworthy structure.

Conclusion: A Synthesis of Orthogonal Evidence

The structural elucidation of this compound is a logical process of evidence accumulation. High-resolution mass spectrometry confirms the molecular formula of the organic cation. FTIR spectroscopy provides definitive evidence of the amine hydrochloride functional group. A full suite of 1D and 2D NMR experiments meticulously maps the C-H framework, confirming the specific connectivity of the N-methyl and 4-amino substituents on the piperidine ring. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable confirmation of the three-dimensional structure. Each technique provides a unique and vital dataset, and their collective agreement creates a self-validating and scientifically rigorous structural proof.

References

-

[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. (n.d.). Home Sunshine Pharma. Retrieved January 10, 2026, from [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1968). Journal of Chromatographic Science. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

-

1-Methylpiperidine-4-amine Drug Information. (n.d.). PharmaCompass.com. Retrieved January 10, 2026, from [Link]

-

Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2018). DergiPark. Retrieved January 10, 2026, from [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. (1966). Analytical Chemistry. Retrieved January 10, 2026, from [Link]

-

1-Amino-4-methylpiperazine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

How analyze an amine chlorhydrate by GC ? (2015). ResearchGate. Retrieved January 10, 2026, from [Link]

-

1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

(1-Methyl-piperidin-4-yl)-phenethyl-amine. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

4-Amino-1-methylpiperidine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Amines Detection Methods Guide. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved January 10, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

-

4-Chloro-N-methylpiperidine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and its Hemihydrate. (2022). MDPI. Retrieved January 10, 2026, from [Link]

-

1-Amino-4-methylpiperazine. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

1-Methyl-4-(4-piperidinyl)piperazine. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

1-methylpiperidin-4-amine. (n.d.). Kuujia.com. Retrieved January 10, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (n.d.). IUCr. Retrieved January 10, 2026, from [Link]

-

1-(1-Methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (2010). NIH. Retrieved January 10, 2026, from [Link]

-

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. (2012). NIH. Retrieved January 10, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved January 10, 2026, from [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2021). MDPI. Retrieved January 10, 2026, from [Link]

-

FTIR spectrum of neat CH3NH2·HCl. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR [m.chemicalbook.com]

- 8. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: A Cornerstone for Modern Drug Discovery

This guide provides an in-depth exploration of 1-Methylpiperidin-4-amine hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to offer a comprehensive understanding of its chemical identity, synthesis, applications, and safe handling, grounded in established scientific principles and practical laboratory insights.

Core Chemical Identity and Physicochemical Profile

This compound is the salt form of the parent compound, 1-methylpiperidin-4-amine. The hydrochloride form is generally preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base, which is often a liquid[1]. This salt is characterized by the protonation of the more basic secondary amine within the piperidine ring or the primary exocyclic amine, rendering the compound more water-soluble.

Its structure features a piperidine ring, a common scaffold in medicinal chemistry, N-methylated at position 1 and bearing a primary amine at position 4. This specific arrangement of functional groups—a tertiary amine within the ring and a primary amine outside it—provides distinct reactive sites, making it a versatile synthon for constructing more complex molecules.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₅ClN₂ | [2][3] |

| Molecular Weight | 150.65 g/mol | [2] |

| CAS Number | 120088-53-1 | [2][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 203-207 °C (for the free base) | [1] |

| pKa (Predicted) | 9.92 ± 0.20 (for the free base) | [1] |

| Solubility | Soluble in water |[6] |

Synthesis and Characterization: From Precursor to Purified Product

The most common and industrially scalable synthesis of this compound begins with the readily available precursor, 1-Methyl-4-piperidone. The core of this transformation is a reductive amination reaction.

Causality in Synthesis Design

The choice of reductive amination is strategic. It is a robust and high-yielding one-pot reaction that first forms an imine or enamine intermediate by reacting the ketone (1-Methyl-4-piperidone) with an ammonia source. This intermediate is then immediately reduced in situ to the desired primary amine. Using an in-situ process is critical as it minimizes the isolation of the potentially unstable imine intermediate. The final step involves acidification with hydrochloric acid to precipitate the stable hydrochloride salt, which also aids in purification.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a representative method based on established chemical principles.

-

Reaction Setup : To a solution of 1-Methyl-4-piperidone (1 eq.) in methanol, add an excess of ammonium hydroxide (e.g., 5-10 eq.). The vessel should be equipped with a magnetic stirrer and placed in an ice bath to control the initial exotherm.

-

Reductive Amination : Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. The choice of reducing agent is critical; NaBH₃CN is selective for the iminium ion over the ketone, preventing reduction of the starting material.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.[1]

-

Workup & Isolation of Free Base : Once complete, quench the reaction carefully with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Methylpiperidin-4-amine free base.

-

Salt Formation : Dissolve the crude free base in a minimal amount of a solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Purification : The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC-MS.[1] The mass spectrometry should show the molecular ion peak for the free base (MH⁺ = 115)[1].

Applications in Drug Discovery and Medicinal Chemistry

This compound owes its utility to the piperidine scaffold, a privileged structure in medicinal chemistry known for improving the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates. Its specific functional groups allow it to serve as a versatile connection point.

Key Roles:

-

CNS Agents : The N-methylpiperidine motif is common in drugs targeting the Central Nervous System (CNS), as it can aid in crossing the blood-brain barrier. This makes the compound a valuable starting point for developing treatments for neurological disorders like depression and anxiety.[7][8]

-

Scaffold for SAR Studies : In Structure-Activity Relationship (SAR) studies, the primary amine at the C4 position provides a convenient handle for derivatization. Chemists can systematically modify this position to explore how different substituents affect a compound's binding affinity and functional activity at a biological target.

-

Improving Drug Properties : The basic nitrogen of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of favorable interactions with acidic residues in protein targets.

-

Specific Therapeutic Targets : Research has shown its incorporation into potent N-type calcium channel blockers for analgesia (pain relief) and inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, highlighting its potential in developing novel antitubercular agents.[9][10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.

Table 2: GHS Hazard and Safety Information Summary

| Category | Information | Reference |

|---|---|---|

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | |

Protocol 2: Safe Handling and Storage Procedures

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11] An eyewash station and safety shower must be readily accessible.[5]

-

Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[5][11]

-

Handling : Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][11]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]

-

Disposal : Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[5][11] Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and favorable physicochemical properties have secured its place as a high-value building block in the synthesis of novel therapeutics. A thorough understanding of its synthesis, handling, and application provides researchers with the foundation needed to leverage this versatile molecule to its full potential in the quest for new medicines.

References

-

104706-47-0 | India . Otto Chemie Pvt. Ltd. Available at: [Link]

-

This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride . TradeIndia. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. Google Patents.

-

This compound CAS 120088-53-1 - BIOSYNCE . Biosynce. Available at: [Link]

-

4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride | C13H20ClFN2 | CID 60136911 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. Google Patents.

-

N-methylpiperidin-4-amine hydrochloride | C6H15ClN2 | CID 67551156 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed . PubMed, National Center for Biotechnology Information. Available at: [Link]

-

4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart . Chemchart. Available at: [Link]

-

4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central . PubMed Central, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 2. biosynce.com [biosynce.com]

- 3. N-methylpiperidin-4-amine hydrochloride | C6H15ClN2 | CID 67551156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 120088-53-1|this compound|BLD Pharm [bldpharm.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Scaffold: An In-depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidin-4-amine hydrochloride, a seemingly unassuming molecule, has carved a significant niche in the landscape of medicinal chemistry and drug development. Its rigid piperidine core, coupled with a strategically placed primary amine and a stabilizing hydrochloride salt, renders it a versatile and highly sought-after building block. This technical guide delves into the historical context of its emergence, dissects its synthesis, elucidates its physicochemical properties, and explores its multifaceted applications, particularly in the realm of central nervous system (CNS) therapeutics. Through a detailed examination of its chemistry and utility, this document aims to provide researchers and scientists with a comprehensive understanding of this pivotal synthetic intermediate.

A Historical Perspective: The Genesis of a Key Intermediate

The story of this compound is intrinsically linked to the broader exploration of piperidine-containing compounds in pharmacology. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2]

The direct lineage of this compound can be traced back to the synthesis of its ketone precursor, 1-methyl-4-piperidone . A significant milestone was the work of Samuel M. McElvain, who in 1948 reported a robust synthesis for this key intermediate. While the primary focus of early research was not on the amine derivative itself, the availability of a reliable route to the piperidone laid the essential groundwork for the subsequent development of 1-Methylpiperidin-4-amine.

The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. In the mid-20th century, reductive amination techniques were well-established, providing a straightforward pathway from 1-methyl-4-piperidone to 1-Methylpiperidin-4-amine. Although a singular "discovery" paper for the amine hydrochloride is not readily identifiable, its emergence can be seen as a logical and necessary progression in the quest for novel piperidine-based therapeutic agents. The hydrochloride salt form offers improved stability and solubility, making it particularly suitable for use in pharmaceutical development.[3]

Synthesis and Methodologies: Crafting the Core

The primary and most common route to this compound begins with its ketone precursor, 1-methyl-4-piperidone. The key transformation is a reductive amination reaction.

Reductive Amination of 1-Methyl-4-piperidone

This process typically involves the reaction of 1-methyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol: A Generalized Reductive Amination

-

Imine Formation: 1-methyl-4-piperidone is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol. An ammonia source, such as ammonia gas, ammonium acetate, or a solution of ammonia in methanol, is added. The reaction is often stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent is introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The choice of reducing agent can influence reaction conditions and work-up procedures.

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is typically quenched, and the solvent is removed. The resulting crude amine is then purified, often through distillation or chromatography.

-

Salt Formation: The purified 1-Methylpiperidin-4-amine is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.[4]

Physicochemical Properties: A Data-Driven Profile

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₂ | [5] |

| Molecular Weight | 150.65 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water | |

| pKa | ~10 (for the piperidine nitrogen) |

The Role in Drug Discovery: A Versatile Building Block

This compound serves as a critical starting material and intermediate in the synthesis of a wide range of biologically active compounds.[6] Its utility stems from the presence of a reactive primary amine on a conformationally restricted piperidine ring. This allows for the introduction of diverse functionalities through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of vast chemical space in drug discovery programs.[2]

Central Nervous System (CNS) Agents

A primary area of application for this compound is in the development of drugs targeting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, and the 1-methyl group can enhance blood-brain barrier permeability. Derivatives of 1-Methylpiperidin-4-amine have been investigated for their potential as:

-

Antipsychotics: The scaffold can be incorporated into molecules designed to modulate dopamine and serotonin receptors.

-

Antidepressants and Anxiolytics: By targeting specific serotonin receptor subtypes, derivatives can be developed with potential therapeutic effects in mood and anxiety disorders.

-

Analgesics: The piperidine core is a key component of many opioid analgesics, and modifications of the 4-amino position can lead to novel pain therapeutics.

Other Therapeutic Areas

Beyond CNS disorders, the versatility of this compound has led to its exploration in other therapeutic areas, including as a building block for antiviral and anticancer agents.[7]

Conclusion: An Enduring Legacy in Medicinal Chemistry

From its conceptual origins in the mid-20th century to its current status as a staple in the synthetic chemist's toolbox, this compound has proven to be a molecule of enduring importance. Its straightforward synthesis, favorable physicochemical properties, and versatile reactivity have solidified its role as a key building block in the pursuit of novel therapeutics. As drug discovery continues to evolve, the strategic incorporation of this piperidine scaffold will undoubtedly contribute to the development of the next generation of medicines.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 10, 2026, from [Link]

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 841-854.

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Retrieved January 10, 2026, from [Link]

-

Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 10, 2026, from [Link]

-

PharmaCompass. (n.d.). 1-Methylpiperidine-4-amine. Retrieved January 10, 2026, from [Link]

-

ExportersIndia. (n.d.). 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.

-

Journal of Natural and Applied Sciences. (2025, April 9). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved January 10, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 10, 2026, from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 120088-53-1. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine. Retrieved January 10, 2026, from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. 1-Methylpiperidine-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chemimpex.com [chemimpex.com]

- 7. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Strategic deployment of 1-Methylpiperidin-4-amine hydrochloride in Modern Synthesis: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological efficacy of a molecule. Among the vast arsenal of available synthons, 1-Methylpiperidin-4-amine hydrochloride has emerged as a particularly valuable and versatile scaffold. Its unique structural features—a primary amine for diverse functionalization and a tertiary amine within a piperidine ring—offer a compelling combination of reactivity and desirable physicochemical properties. This guide provides an in-depth technical exploration of the role of this compound as a cornerstone building block in contemporary organic synthesis, with a particular focus on its application in the development of sophisticated therapeutic agents. We will delve into the causality behind its selection in various synthetic campaigns, provide detailed, field-proven protocols for its utilization, and explore how its inherent properties can be leveraged to optimize drug candidates.

The piperidine motif is a privileged structure in medicinal chemistry, frequently found in a wide array of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The inclusion of the 1-methylpiperidine moiety can significantly influence a molecule's lipophilicity, basicity (pKa), and metabolic stability, all of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The hydrochloride salt form of 1-Methylpiperidin-4-amine enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically employ this compound in their synthetic endeavors. We will move beyond simple reaction schemes to provide a deeper understanding of the "why" behind the "how," empowering you to make informed decisions in your own research.

Core Synthetic Transformations: Harnessing the Reactivity of 1-Methylpiperidin-4-amine

The primary amine of 1-Methylpiperidin-4-amine serves as a versatile handle for a range of synthetic transformations. The most prevalent and impactful of these are amide bond formation and reductive amination, which allow for the facile introduction of diverse substituents and the construction of complex molecular architectures.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[3] The reaction of 1-Methylpiperidin-4-amine with carboxylic acids or their activated derivatives provides a robust method for introducing a vast array of chemical functionalities.

Causality of Experimental Choices: The choice of coupling reagent is paramount in amide bond formation and is dictated by the specific substrates and desired reaction conditions. For simple, robust couplings, the use of a carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) is a common and effective strategy.[4] The HOBt acts to suppress racemization and improve reaction efficiency. In cases where the carboxylic acid or amine is particularly sensitive or sterically hindered, more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed to drive the reaction to completion.[5] The choice of base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing in the coupling reaction itself.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

-

Materials:

-

This compound

-

Carboxylic acid of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl acetate

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Add this compound (1.1 eq) to the mixture and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Reductive Amination: Forging Carbon-Nitrogen Bonds with Precision

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[6] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7]

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for this transformation.[6][8] It is less basic than other common borohydrides, which minimizes side reactions, and it is capable of reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound.[6] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and often a catalytic amount of acetic acid is added to facilitate the formation of the iminium ion.

Experimental Protocol: General Procedure for Reductive Amination

-

Materials:

-

This compound

-

Aldehyde or Ketone of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add TEA or DIPEA (1.2 eq) to liberate the free amine.

-

If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.

-

Strategic Applications in Drug Discovery and Development

The utility of this compound extends across a wide range of therapeutic areas, with a notable prevalence in the development of agents targeting the central nervous system.[1] The 1-methylpiperidine moiety can impart favorable physicochemical properties that enhance blood-brain barrier penetration and modulate receptor interactions.[9][10]

Synthesis of Dopamine and Serotonin Receptor Ligands

A significant number of dopamine and serotonin receptor ligands incorporate the 1-methylpiperidine scaffold.[11] This is due in part to the structural homology of the piperidine ring to the endogenous ligands of these receptors. The tertiary amine of the piperidine ring is often a key pharmacophoric feature, engaging in ionic or hydrogen-bonding interactions with the receptor.[12]

Case Study: Synthesis of a Dopamine D2 Receptor Antagonist Precursor

The synthesis of precursors for potent dopamine D2 receptor antagonists often utilizes 1-Methylpiperidin-4-amine as a key building block. For instance, the N-alkylation of 1-Methylpiperidin-4-amine with a suitable electrophile can be a key step in the synthesis of compounds with antipsychotic potential.[13]

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Yield (%) | Reference |

| 1-Methylpiperidin-4-amine | 4-Fluorobenzoyl chloride | Amide Coupling | Triethylamine, DCM | >85 | [8] (General Protocol) |

| 1-Methylpiperidin-4-amine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃, DCE | 70-90 | [8] (General Protocol) |

| 1-Methylpiperidin-4-amine | 1-Bromo-3-chloropropane | N-Alkylation | K₂CO₃, Acetonitrile | 60-80 | [14] (General Protocol) |

Improving Physicochemical Properties and Metabolic Stability

The incorporation of the 1-methylpiperidine moiety can have a profound impact on the drug-like properties of a molecule. The tertiary amine of the piperidine ring is basic, and its pKa can be modulated by the surrounding chemical environment. This basicity can be advantageous for achieving good aqueous solubility at physiological pH.

Furthermore, the piperidine ring is a saturated heterocycle and is generally more metabolically stable than many aromatic or unsaturated systems.[2] The N-methyl group can also influence metabolic stability, sometimes blocking sites of metabolism or altering the overall metabolic profile of the drug.[15] However, it is important to note that N-dealkylation can be a metabolic pathway for N-methylpiperidines.[16] Careful consideration of the overall molecular structure is necessary to predict and optimize metabolic stability.[17]

Conclusion: A Versatile and Indispensable Tool in the Synthetic Chemist's Arsenal

This compound has proven itself to be a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its readily functionalizable primary amine, coupled with the advantageous physicochemical properties imparted by the 1-methylpiperidine ring, makes it a strategic choice for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its key synthetic applications, offering detailed protocols and insights into the rationale behind experimental choices. By understanding the nuances of its reactivity and the impact of its incorporation into larger molecular frameworks, researchers can continue to leverage the power of this remarkable synthon to create the next generation of innovative therapeutics.

References

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448.

- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine.

- Vangveravong, S., Taylor, M., Xu, J., Cui, J., Calvin, W., Babic, S., Luedtke, R. R., & Mach, R. H. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & Medicinal Chemistry, 18(13), 4783–4793.

- ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red....

- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....

- ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.

- Pharma Focus Asia. (n.d.). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.

- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- Pharma Focus Asia. (n.d.). Metabolic Stability.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- Wen, Z., & Li, G. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.

- ResearchGate. (n.d.). (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.

Sources

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]

- 11. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmafocusasia.com [pharmafocusasia.com]

- 17. researchgate.net [researchgate.net]

1-Methylpiperidin-4-amine: A Privileged Scaffold for Novel Central Nervous System Therapeutics

A Technical Guide for Drug Development Professionals

Executive Summary